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molecular formula C20H29NO4 B1627853 1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate CAS No. 167263-10-7

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate

Cat. No. B1627853
M. Wt: 347.4 g/mol
InChI Key: CWWGEJKQPHMAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067966B2

Procedure details

Diisopropyl ethylamine (6.5 ml) in dry THF (25 ml) cooled the contents to about −10° C. then N-butyl lithium (1.6 M, 23 ml) was added drop wise under nitrogen atmosphere and maintain the same temperature for about 45 minutes and cooled to about −75° C. for about 15 minutes then 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (step 1, 5 g) in THF (30 ml) was added and stirred for about 30 minutes then increase the reaction temperature to −35° C. and stirred for about 45 minutes and again cooled to −75° C. then benzyl bromide (3.5 g in 20 ml THF) was added drop wise and slowly allowed the reaction to room temperature and stirred the reaction for about 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer was washed with sat. NaHCO3 followed by brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography using 3% ethyl acetate in hexane as eluent to furnish the title compound as a light yellow colour liquid. 1H NMR (300 MHz, CDCl3): 1.16-1.18 (t, 3H); 1.44 (s, 9H); 2.07-2.11 (m, 2H); 2.28 (s, 1H); 2.82 (s, 2H); 2.92-2.95 (m, 1H); 3.46-3.52 (m, 3H); 4.09-4.11 (m, 2H); 7.03-7.06 (m, 2H); 7.23-7.24 (m, 3H); ES Mass: 370 (100%) [M+Na].
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-butyl lithium
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[N:10]1([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1.[CH2:28](Br)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C1COCC1>[CH2:28]([C:13]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11][N:10]([C:21]([O:23][C:24]([CH3:26])([CH3:25])[CH3:27])=[O:22])[CH2:15][CH2:14]1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N-butyl lithium
Quantity
23 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain the same temperature for about 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
then increase the reaction temperature to −35° C.
STIRRING
Type
STIRRING
Details
stirred for about 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to −75° C.
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the reaction for about 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC)
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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